![molecular formula C17H9F3N4O6 B14141331 N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine CAS No. 88965-48-4](/img/structure/B14141331.png)
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine is a complex organic compound characterized by the presence of nitro groups and a trifluoromethyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine typically involves multiple steps, starting with the nitration of naphthalene to introduce nitro groups. The trifluoromethyl group is then introduced through a series of reactions involving trifluoromethylating agents. The final step involves the coupling of the nitro-substituted naphthalene with the appropriate amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups replacing the nitro groups.
Applications De Recherche Scientifique
N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of nitro and trifluoromethyl groups on biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: May be used in the development of specialized materials or as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, electron withdrawal, and steric effects, which influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: Similar structure with a phthalimide group instead of a naphthalene ring.
Methyl N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethylcarbamate: Contains a carbamate group instead of an amine.
Benzimidazole, 4,6-dinitro-2-(trifluoromethyl): Similar nitro and trifluoromethyl groups but with a benzimidazole core.
Propriétés
Numéro CAS |
88965-48-4 |
|---|---|
Formule moléculaire |
C17H9F3N4O6 |
Poids moléculaire |
422.27 g/mol |
Nom IUPAC |
N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine |
InChI |
InChI=1S/C17H9F3N4O6/c18-17(19,20)12-7-9(22(25)26)8-15(24(29)30)16(12)21-13-5-6-14(23(27)28)11-4-2-1-3-10(11)13/h1-8,21H |
Clé InChI |
BDLGGXGXWFQNIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
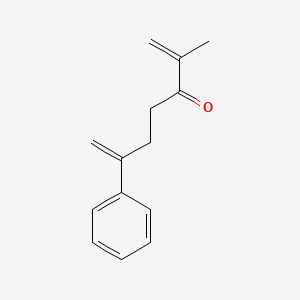
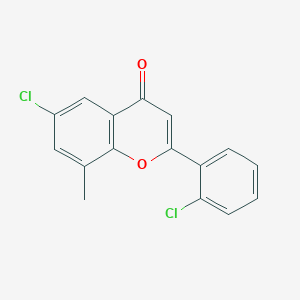

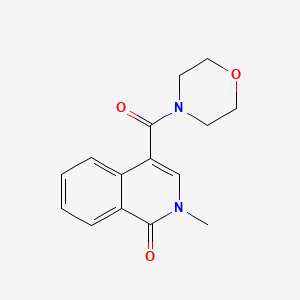
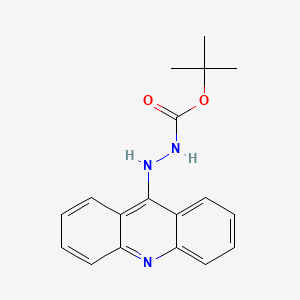
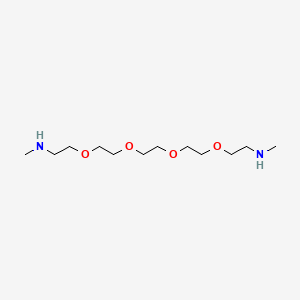

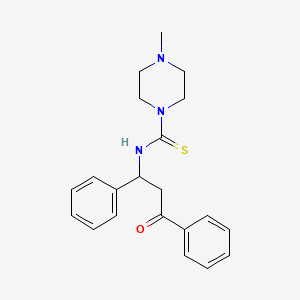
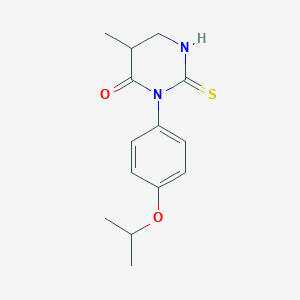
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)

![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
